Cas no 74310-84-2 (Heptelidic acid)

Heptelidic acid 化学的及び物理的性質

名前と識別子

-

- Heptelidic acid

- Koningic acid

- Q48791494

- Spiro[2-benzoxepin-9(3H),2'-oxirane]-4-carboxylicacid, 1,5a,6,7,8,9a-hexahydro-6-(1-methylethyl)-1-oxo-, (2'S,5aS,6R,9aS)-

- (5aS,6R,9S,9aS)-6-isopropyl-1-oxo-1,5a,6,7,8,9a-hexahydro-3H-spiro[benzo[c]oxepine-9,2'-oxirane]-4-carboxylic acid

- 6H8EDV2NKQ

- (5aS,6R,9S,9aS)-1-Oxo-6-(propan-2-yl)-3,5a,6,7,8,9a-hexahydro-1H-spiro[2-benzoxepine-9,2'-oxirane]-4-carboxylic acid

- (5aS,6R,9S,9aS)-1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid

- 74310-84-2

- SCHEMBL20945429

- 1-oxo-6-(propan-2-yl)-3,5a,6,7,8,9a-hexahydro-1H-spiro[2-benzoxepine-9,2'-oxirane]-4-carboxylic acid

- 1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2/'-oxirane]-4-carboxylic acid

- NS00134348

- 1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid

- Koningic acid; Heptelidic acid

-

- インチ: 1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17)/t10-,11-,12-,15-/m1/s1

- InChIKey: JESMSCGUTIEROV-RTWAVKEYSA-N

- SMILES: O1C[C@]21CC[C@H](C(C)C)[C@@]1([H])C=C(C(=O)O)COC([C@]21[H])=O

計算された属性

- 精确分子量: 280.13107373g/mol

- 同位素质量: 280.13107373g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 20

- 回転可能化学結合数: 2

- 複雑さ: 481

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 76.1

Heptelidic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-391051-1mg |

Heptelidic acid, |

74310-84-2 | 1mg |

¥3460.00 | 2023-09-05 | ||

| 1PlusChem | 1P00FF0P-1mg |

Heptelidic Acid |

74310-84-2 | 95% by HPLCNMR (Conforms) | 1mg |

$306.00 | 2025-02-27 | |

| 1PlusChem | 1P00FF0P-2.5mg |

Heptelidic Acid |

74310-84-2 | 95% by HPLCNMR (Conforms) | 2.5mg |

$584.00 | 2025-02-27 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391051A-250 µg |

Heptelidic acid, |

74310-84-2 | 250µg |

¥1,203.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391051-1 mg |

Heptelidic acid, |

74310-84-2 | 1mg |

¥3,460.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391051A-250µg |

Heptelidic acid, |

74310-84-2 | 250µg |

¥1203.00 | 2023-09-05 | ||

| A2B Chem LLC | AH18505-1mg |

Heptelidic acid |

74310-84-2 | ≥95% | 1mg |

$539.00 | 2024-04-19 |

Heptelidic acid 関連文献

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

Heptelidic acidに関する追加情報

Heptelidic acid (CAS No. 74310-84-2): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

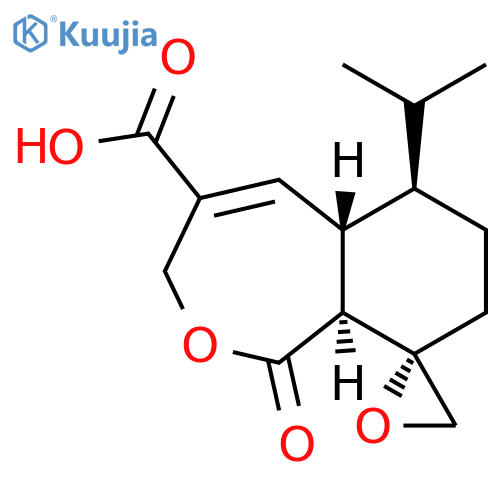

Heptelidic acid, with the chemical formula C₇H₁₀O₄, is a naturally occurring compound identified by its unique molecular structure and significant pharmacological properties. Its CAS number, CAS No. 74310-84-2, serves as a unique identifier in the chemical and pharmaceutical industries, facilitating accurate classification and research applications. This compound has garnered considerable attention in recent years due to its potential therapeutic benefits and its role in various biochemical pathways.

The chemical structure of Heptelidic acid consists of a heptanoic acid backbone with hydroxyl groups strategically positioned to enhance its reactivity and biological activity. This arrangement contributes to its versatility in chemical interactions, making it a valuable candidate for drug development and synthetic chemistry. The presence of multiple chiral centers in its molecular framework allows for the synthesis of enantiomerically pure forms, which are often critical for achieving optimal pharmacological effects.

In the realm of pharmaceutical research, Heptelidic acid has been extensively studied for its potential anti-inflammatory, analgesic, and antioxidant properties. Recent studies have highlighted its mechanism of action, particularly in modulating enzymatic pathways involved in inflammation and pain perception. For instance, research published in peer-reviewed journals suggests that Heptelidic acid can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation and pain.

Moreover, the compound's antioxidant properties have been explored in the context of neuroprotection and cardiovascular health. Oxidative stress is a well-documented factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary findings indicate that Heptelidic acid can scavenge reactive oxygen species (ROS) and protect against oxidative damage to neuronal cells. This has opened up new avenues for developing therapeutic strategies targeting these debilitating conditions.

The synthesis and purification of Heptelidic acid represent another area of active investigation. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as enzymatic resolution and chiral chromatography have been particularly effective in producing enantiomerically pure forms of the compound, which is essential for evaluating its pharmacological efficacy without interference from isomeric impurities.

In clinical settings, the potential applications of Heptelidic acid are being evaluated through preclinical and clinical trials. These trials aim to assess its safety profile, optimal dosing regimens, and therapeutic efficacy across various conditions. The compound's dual action as an anti-inflammatory agent and an antioxidant has sparked interest among clinicians who are seeking novel treatments for chronic inflammatory disorders and oxidative stress-related diseases.

The role of computational chemistry in understanding the behavior of Heptelidic acid cannot be overstated. Molecular modeling techniques have been employed to predict how the compound interacts with biological targets at the molecular level. These simulations provide valuable insights into binding affinities, metabolic pathways, and potential side effects, thereby accelerating the drug discovery process. By integrating experimental data with computational predictions, researchers can refine their understanding of how Heptelidic acid exerts its pharmacological effects.

The environmental impact of synthesizing and utilizing Heptelidic acid is also a consideration in modern pharmaceutical research. Sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents are being prioritized. Green chemistry principles are being applied to develop more eco-friendly methods for producing this compound, ensuring that its benefits can be realized without compromising environmental integrity.

The future prospects for Heptelidic acid appear promising, with ongoing research uncovering new therapeutic applications and refining existing knowledge about its mechanisms of action. As our understanding of complex biological systems continues to evolve, so too will our ability to harness the potential of this remarkable compound. Collaborative efforts between academia, industry, and regulatory bodies will be crucial in translating these findings into safe and effective treatments for patients worldwide.

74310-84-2 (Heptelidic acid) Related Products

- 522655-87-4(2-Cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-propenamide)

- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)

- 897618-91-6(2-(4-fluorophenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)

- 1193375-88-0(N-Alloc-Ser(Bzl)-OH)

- 863512-27-0(N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)

- 39012-20-9(Picroside II)

- 2097913-72-7(1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea)

- 1187591-52-1((3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid)

- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)

- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)